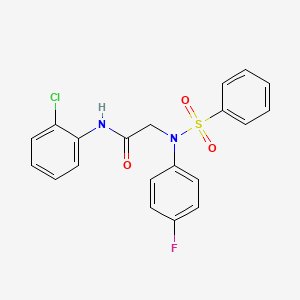
N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-(2-chlorophenyl)-N2-(4-fluorophenyl)-N2-(phenylsulfonyl)glycinamide, also known as CFPSG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylurea drugs and has been studied for its ability to regulate blood glucose levels in patients with type 2 diabetes mellitus. In addition to its anti-diabetic properties, CFPSG has also shown promise in treating other medical conditions, making it a subject of interest for researchers.
Mechanism of Action
The exact mechanism of action of N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, studies have suggested that this compound works by activating the ATP-sensitive potassium channels in pancreatic beta cells. This leads to an increase in insulin secretion and a decrease in blood glucose levels. This compound has also been shown to inhibit the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which is involved in the production of cortisol. This inhibition can lead to a decrease in inflammation and a potential anti-cancer effect.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can improve insulin sensitivity and regulate blood glucose levels in diabetic patients. This compound has also been shown to have anti-inflammatory and anti-cancer properties. In addition, this compound has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is its ability to regulate blood glucose levels in diabetic patients. This makes it a useful tool for studying the effects of glucose on various biological processes. This compound also has potential anti-inflammatory and anti-cancer properties, making it a useful tool for studying these conditions. One limitation of this compound is its potential toxicity. Studies have shown that high doses of this compound can lead to liver damage and other adverse effects.
Future Directions
There are many potential future directions for research on N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of new drugs based on the structure of this compound. Researchers are also interested in studying the potential anti-inflammatory and anti-cancer properties of this compound in more detail. In addition, this compound may have potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore this possibility. Overall, this compound is a promising compound that has the potential to lead to the development of new drugs and therapies for a variety of medical conditions.
Synthesis Methods
N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process typically involves the reaction of 2-chlorobenzoyl chloride with 4-fluoroaniline to produce 2-chloro-N-(4-fluorophenyl)benzamide. This intermediate product is then reacted with phenylsulfonyl chloride to produce N-(2-chlorophenyl)-N-(4-fluorophenyl)-N-(phenylsulfonyl)benzamide. Finally, this compound is reacted with glycine to produce this compound.
Scientific Research Applications
N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various medical conditions. One of the most promising applications of this compound is in the treatment of type 2 diabetes mellitus. Studies have shown that this compound can improve insulin sensitivity and regulate blood glucose levels in diabetic patients. This compound has also been studied for its potential anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O3S/c21-18-8-4-5-9-19(18)23-20(25)14-24(16-12-10-15(22)11-13-16)28(26,27)17-6-2-1-3-7-17/h1-13H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJZWYRHLBYYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine](/img/structure/B4957048.png)

![methyl 3-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4957059.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4957066.png)
![ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4957069.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4957076.png)
![6-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4957091.png)
![1-[2-(2-bromoethoxy)ethoxy]-2,4-dimethylbenzene](/img/structure/B4957094.png)
![5-(3,4-dimethoxyphenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4957102.png)
![5-(1-azocanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B4957110.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4957119.png)
![1-(3-methoxybenzyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B4957120.png)
![N-{1-[1-(cyclohexylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4957121.png)
![N'-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B4957133.png)